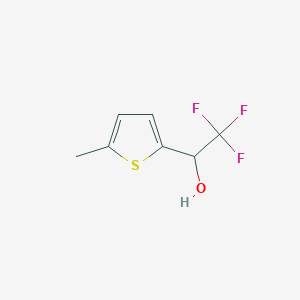

alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Description

Properties

Molecular Formula |

C7H7F3OS |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H7F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3 |

InChI Key |

ODSWNOXWLBGDCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation methods. Recent advances include the use of trifluoromethyl thianthrenium triflate (TT-CF3+ OTf–) as a novel electrophilic trifluoromethylating reagent. This reagent is synthesized in a single step from thianthrene and triflic anhydride, providing a stable, easy-to-handle trifluoromethyl source suitable for various trifluoromethylation reactions without requiring inert atmosphere or specialized equipment.

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Thianthrene + Triflic anhydride | Single-step synthesis | Formation of TT-CF3+ OTf– trifluoromethylating reagent |

| Application | Electrophilic trifluoromethylation | Installation of –CF3 group on aromatic/heteroaromatic substrates |

This reagent’s utility suggests its potential application in the trifluoromethylation of thiophene derivatives, enabling regioselective functionalization at the alpha position.

Functionalization of Thiophene Ring

The methyl substitution at the 5-position and the methanol group at the 2-position of thiophene are introduced through classical aromatic substitution and subsequent functional group transformations.

One common approach involves Friedel-Crafts acylation catalyzed by anhydrous aluminum chloride (AlCl3), where 2-substituted thiophene is condensed with acyl halides or acid anhydrides to install acyl groups selectively at the 5-position. This intermediate can then be transformed into the methanol derivative via reduction or substitution reactions.

| Step | Reaction Type | Reagents | Product |

|---|---|---|---|

| Friedel-Crafts acylation | 2-substituted thiophene + acyl halide | Anhydrous AlCl3, dichloromethane | 5-acyl substituted thiophene |

| Reduction | Acyl to alcohol | Hydrogenation or hydride reagents | 5-methylthiophene-2-methanol |

Representative Synthetic Route for this compound

Based on the literature and patent data, a plausible synthetic route comprises the following sequential steps:

| Step No. | Reaction | Reagents/Conditions | Comments |

|---|---|---|---|

| 1 | Preparation of 2-methyl-5-bromothiophene | Bromination of 2-methylthiophene | Sets stage for cross-coupling |

| 2 | Suzuki cross-coupling | Coupling with trifluoromethylated aryl boronic acid | Forms trifluoromethyl-substituted thiophene |

| 3 | Friedel-Crafts acylation | Acyl halide + AlCl3 | Introduces acyl group at 5-position if not already methyl |

| 4 | Reduction of acyl to alcohol | Hydrogenation (H2, Pd/C) or hydride reagents | Converts acyl to methanol group |

| 5 | Final purification | Chromatography or crystallization | Obtains pure this compound |

This route leverages Suzuki cross-coupling for introducing the trifluoromethyl moiety indirectly, followed by classical functional group manipulations to achieve the methanol substitution.

Detailed Example: Synthesis of 2-methyl-3-trifluoromethyl Aniline as a Related Intermediate

A closely related synthetic method for trifluoromethylated aromatic amines provides insight into trifluoromethylation and functionalization strategies applicable to thiophene derivatives:

| Step | Description | Reagents | Yield |

|---|---|---|---|

| 1 | Nitration of p-toluenesulfonic acid to 3-nitro-4-methylbenzenesulfonic acid | HNO3, H2SO4 | 92–96% |

| 2 | Bromination to 3-nitro-4-methyl-5-bromobenzenesulfonic acid | Br2, glacial acetic acid | High yield |

| 3 | Conversion to 2-nitro-6-trifluoromethyl toluene | Potassium monofluoride, DMF | High yield |

| 4 | Hydrogenation to 2-methyl-3-trifluoromethyl aniline | 5% Pd/C, methanol, 35°C | ~90% |

This process highlights the use of nucleophilic substitution with potassium monofluoride to introduce the trifluoromethyl group and subsequent catalytic hydrogenation to reduce nitro groups to amines. Similar nucleophilic fluorination and hydrogenation strategies could be adapted for thiophene derivatives to install trifluoromethyl and hydroxymethyl groups.

Comparative Analysis of Preparation Methods

Summary Table of Key Reaction Conditions for Preparation

| Reaction Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | p-toluenesulfonic acid + HNO3 + H2SO4 | 30–40 | Sulfuric acid | 92–96 | Controlled addition |

| Bromination | 3-nitro-4-methylbenzenesulfonic acid + Br2 | Room temp | Glacial acetic acid | High | Stoichiometry critical |

| Nucleophilic fluorination | 2-nitro-6-trichloromethyl toluene + KF | 80–120 | DMF | High | Molar ratio KF:substrate 3–10:1 |

| Hydrogenation | Nitro compound + 5% Pd/C + MeOH | 35 | Methanol | ~90 | Catalyst removal essential |

| Friedel-Crafts acylation | Thiophene + acyl halide + AlCl3 | 0–25 | Dichloromethane | Moderate to high | Anhydrous conditions |

| Reduction of acyl to alcohol | H2 + Pd/C or hydride reagents | Room temp | Various | High | Sensitive to over-reduction |

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl lithium compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can lead to a variety of functionalized thiophene derivatives .

Scientific Research Applications

Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism by which alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol exerts its effects is primarily through its electron-withdrawing trifluoromethyl group. This group can influence the reactivity of the molecule by stabilizing negative charges and destabilizing positive charges. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electronic interactions in materials science .

Biological Activity

Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol is a chemical compound characterized by its unique structural features, including a thiophene ring substituted with a trifluoromethyl group and a hydroxymethyl group. Its molecular formula is C₇H₇F₃OS, and it has a molecular weight of 196.19 g/mol. The trifluoromethyl group (-CF₃) is known for its electronic properties, enhancing the compound's potential biological activity, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure includes:

- Thiophene Ring : A five-membered aromatic heterocycle containing sulfur.

- Trifluoromethyl Group : Contributes to hydrophobicity and electronic effects.

- Hydroxymethyl Group : Enhances reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of the hydroxymethyl group may contribute to its antioxidant properties, potentially inhibiting oxidative stress in biological systems.

- Antibacterial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential antibacterial activity for this compound as well.

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing their activity due to the presence of the trifluoromethyl group.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including this compound:

Study 1: Antioxidant and Antibacterial Activities

A study evaluated the antioxidant properties of thiophene derivatives using DPPH and FRAP assays. The results indicated that compounds with similar structures demonstrated significant antioxidant activity, which could be extrapolated to this compound .

Study 2: Enzyme Inhibition Potency

Research on related thiophene compounds assessed their inhibitory effects on macrophage migration inhibitory factor (MIF) tautomerase activity. The study reported IC50 values that suggest a structure-activity relationship where the trifluoromethyl group enhances inhibitory potency . This implies that this compound might also exhibit similar enzyme inhibition characteristics.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison to other thiophene derivatives:

| Compound Name | Antioxidant Activity | Antibacterial Activity | Enzyme Inhibition IC50 (μM) |

|---|---|---|---|

| This compound | Potentially High | Potentially High | TBD |

| Thiophene Derivative A | Moderate | High | 15 ± 0.8 |

| Thiophene Derivative B | Low | Moderate | 27 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene Derivatives

a) (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol (CAS: 256488-46-7)

- Structure : Features a phenyl group at the 4-position and a trifluoromethyl group at the 5-position of the thiophene ring, with a hydroxymethyl group at the 2-position.

- Applications: Studied as a sphingosine-1-phosphate receptor modulator in immunology research .

- Key Difference : The phenyl substitution at the 4-position enhances lipophilicity compared to the methyl group in the target compound, influencing receptor-binding affinity .

b) 2-Methyl-5-(2-methyl-4-phenylbutan-2-yl)thiophene

- Structure : Contains a branched alkyl chain at the 5-position and a methyl group at the 2-position.

- Synthesis: Prepared via cross-coupling reactions using pentafluorophenyl boronic acid and oxalic acid in HFIP/MeNO2 solvent .

- Key Difference : Lacks the trifluoromethyl group, reducing its electron-withdrawing effects and metabolic stability compared to the target compound .

c) 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde

- Structure : Substituted with a trifluoromethoxy (-OCF3) group on the phenyl ring attached to the thiophene.

- Applications : Intermediate in agrochemical synthesis (e.g., herbicides) .

- Key Difference : The trifluoromethoxy group provides distinct electronic effects compared to the trifluoromethyl group, altering reactivity in nucleophilic substitutions .

Comparison with Non-Thiophene Fluorinated Methanols

a) [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (CAS: 180207-34-5)

- Structure : Thiazole ring with trifluoromethyl and hydroxymethyl groups.

- Applications : Used in antiviral drug discovery.

b) 4-Chloro-alpha-(4-chlorophenyl)-alpha-(trichloromethyl)benzenemethanol (Dicofol)

- Structure : Benzene-based with multiple chloro and trichloromethyl groups.

- Applications : Acaricide and miticide.

- Key Difference : The trichloromethyl group increases environmental persistence but raises toxicity concerns, unlike the more metabolically labile trifluoromethyl group in the target compound .

Physicochemical Properties

Q & A

Q. What are the optimal reaction conditions for synthesizing alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution and stabilize intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) improve regioselectivity in thiophene functionalization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for -CH₂OH), ¹³C NMR (δ 120–140 ppm for CF₃), and ¹⁹F NMR (δ -60 to -70 ppm for trifluoromethyl) confirm structural integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 226.05) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when confirming the structure of this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns (e.g., hydroxyl group orientation) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (-)-Sparteine or BINOL-derived ligands to induce asymmetry during hydroxylation or trifluoromethylation .

- Asymmetric Induction : Prochiral ketone intermediates (e.g., 5-methylthiophene-2-carboxaldehyde) react with chiral reducing agents (e.g., CBS catalyst) to yield enantiomerically pure alcohols .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 5 hinders electrophilic substitution at position 3, favoring regioselective Suzuki-Miyaura coupling at position 2 .

- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the thiophene ring toward nucleophilic aromatic substitution (e.g., hydroxylation) .

Q. What experimental approaches are recommended to analyze the compound’s stability under varying thermal and pH conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for thiophene derivatives) .

- pH Stability Tests : Monitor hydrolysis in buffered solutions (pH 1–13) via HPLC; trifluoromethyl groups enhance stability under acidic conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Parameter Adjustment : Refine DFT functional (e.g., B3LYP vs. M06-2X) to better match experimental ¹⁹F NMR shifts .

- Solvent Effects : Include implicit solvation models (e.g., PCM) in simulations to account for solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.